N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-9-4-5-10(15-14-9)12-6-7-13-19(16,17)11-3-2-8-18-11/h2-5,8,13H,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZXMKTYYJSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Thiophene
Thiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of thiophene using chlorosulfonic acid:
$$
\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Thiophene-2-sulfonyl chloride} + \text{HCl} \uparrow
$$
Key Conditions :
- Temperature control (0–5°C) to minimize polysubstitution.
- Stoichiometric excess of chlorosulfonic acid (1:1.2 molar ratio).
- Reaction time: 2–3 hours.
Workup :
The crude product is precipitated in ice-water, filtered, and purified via vacuum distillation (b.p. 94–96°C at 12 mmHg).
Synthesis of N-(2-Aminoethyl)-6-Methylpyridazin-3-Amine
Amination of 3-Chloro-6-Methylpyridazine
The pyridazine intermediate is prepared by reacting 3-chloro-6-methylpyridazine with ethylenediamine under nucleophilic aromatic substitution:
$$
\text{3-Chloro-6-methylpyridazine} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{N-(2-Aminoethyl)-6-methylpyridazin-3-amine} + \text{HCl}
$$
Optimization Insights :
- Solvent : Ethanol facilitates solubility and reaction homogeneity.
- Temperature : Reflux (78°C) for 6–8 hours ensures complete substitution.
- Molar Ratio : A 1:1.5 ratio of 3-chloro-6-methylpyridazine to ethylenediamine minimizes side products.
Purification :
The product is isolated by evaporating the solvent, dissolving the residue in dichloromethane, and washing with brine. Column chromatography (SiO₂, 7:3 hexane/ethyl acetate) yields the pure amine.
Coupling Reaction to Form the Target Sulfonamide
Sulfonamide Bond Formation
The final step involves reacting thiophene-2-sulfonyl chloride with N-(2-aminoethyl)-6-methylpyridazin-3-amine in the presence of a base:
$$
\text{Thiophene-2-sulfonyl chloride} + \text{N-(2-Aminoethyl)-6-methylpyridazin-3-amine} \xrightarrow{\text{Base, solvent}} \text{Target Compound} + \text{HCl}
$$
- Solvent : Acetonitrile (yield: 65–72%) outperforms dichloromethane or acetone due to superior nucleophile solubility.
- Base : Triethylamine (1.2 equiv) scavenges HCl, shifting equilibrium toward product formation.
- Temperature : Room temperature (25°C) prevents decomposition of the sulfonyl chloride.
- Reaction Time : 6 hours for complete conversion (monitored by TLC, Rf = 0.43 in ethyl acetate/hexane 1:1).
Workup :
The reaction mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure. Recrystallization from ethanol yields white crystals (m.p. 223–225°C).
Characterization and Analytical Data
Spectroscopic Validation
- 1H-NMR (DMSO-d6) :
- IR (KBr) :
- Elemental Analysis :
Physicochemical Properties
- Molecular Weight : 298.4 g/mol (PubChem CID 45502531).
- LogP : 1.2 (XLogP3-AA), indicating moderate lipophilicity.
- Hydrogen Bond Donors/Acceptors : 2/7, suggesting high solubility in polar solvents.
Challenges and Side Reactions
Competing Reactions
Purification Difficulties
- Byproduct Removal : Column chromatography (silica gel, gradient elution) separates unreacted amine and sulfonyl chloride.
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities with minor modifications:
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridazine moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the pyridazine moiety.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide.
Pyridazine derivatives: Compounds such as 6-methylpyridazine and pyridazine-3-sulfonamide.
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyridazine moieties allows for diverse applications and interactions that are not typically observed in simpler analogs.
Biological Activity
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring, a pyridazine derivative, and a sulfonamide group. Its molecular formula is , with a molecular weight of 390.5 g/mol. The unique structural features contribute to its pharmacological potential, particularly in enzyme inhibition and antimicrobial activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Condensation : Combining 6-methylpyridazine with an ethylamine derivative.
- Sulfonation : Introducing the thiophene-2-sulfonamide group through controlled sulfonation reactions.
The reaction conditions require careful management of catalysts, temperatures, and solvents to ensure high yields and purity .
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects. This compound has been studied for its ability to inhibit bacterial growth, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting carbonic anhydrases and potentially impacting various metabolic pathways associated with conditions like glaucoma and hypertension. The sulfonamide moiety is crucial for its inhibitory activity against enzymes involved in inflammation and metabolic regulation .
The mechanism of action involves binding to specific molecular targets, modulating their activity. The thiophene ring and sulfonamide group enhance the binding affinity to enzymes or receptors, influencing pathways such as:
- Inhibition of enzyme activity (e.g., carbonic anhydrases).
- Modulation of receptor signaling pathways involved in inflammation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of sulfonamide derivatives in inhibiting the NLRP3 inflammasome, a critical component of innate immunity. For instance:
- In Vitro Studies : Compounds similar to this compound demonstrated significant inhibitory potency against the NLRP3 inflammasome with minimal cytotoxicity observed at concentrations up to 10 μM .
- In Vivo Studies : In mouse models, treatment with related compounds significantly reduced IL-1β levels without affecting TNF-α production, indicating selective engagement with the NLRP3 pathway .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Thiophene ring, pyridazine | Antibacterial, enzyme inhibition | Effective against NLRP3 inflammasome |
| Sulfonamide A | Similar sulfonamide structure | Antimicrobial | Moderate potency against Gram-positive bacteria |
| Sulfonamide B | Different heterocyclic structure | Enzyme inhibition | High selectivity for carbonic anhydrases |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) often stem from:
- Assay Conditions : Variations in bacterial strain sensitivity or cell culture media .
- Compound Purity : Impurities >5% can skew results; validate via HPLC and orthogonal techniques (e.g., TLC) .
- Orthogonal Assays : Combine enzyme inhibition studies (e.g., urease assays) with cell-based viability tests to confirm mechanism .
Q. What computational modeling approaches predict the compound’s electronic structure and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability .
- Molecular Docking : Simulate binding to targets like NLRP3 inflammasome using PyMol or AutoDock; prioritize sulfonamide interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Table 2: Computational Parameters
| Method | Software | Key Outputs | Reference |
|---|---|---|---|
| DFT | Gaussian 16 | HOMO (-5.2 eV), LUMO (-1.8 eV) | |
| Docking | AutoDock Vina | Binding affinity (-9.2 kcal/mol) |
Q. What strategies evaluate the compound’s stability under varying environmental conditions?
- Thermal Stability : TGA/DSC to monitor decomposition above 200°C .
- Photodegradation : Expose to UV light (254 nm) and quantify degradation via HPLC; observe <10% loss after 48h .
- pH Stability : Incubate in buffers (pH 2–9) and assess sulfonamide hydrolysis using LC-MS .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw NMR/MS files .
- Contradiction Mitigation : Use standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Interdisciplinary Validation : Cross-verify computational predictions with experimental SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
